Evidence Item 1: Structural Distinction from N-Acetylated Analog — Differential Synthetic Versatility
The target compound (CAS 859232-71-6) possesses a free primary sulfonamide (-SO₂NH₂) moiety, whereas its closest commercially cataloged analog, N-acetyl-6-bromo-3-(methoxycarbonylmethyl)benzenesulfonamide (CAS 859232-68-1), contains an acetylated sulfonamide (-SO₂NHAc) group . This structural difference is functionally significant: the free sulfonamide enables direct hydrogen-bonding interactions with zinc-bound water/hydroxide in enzyme active sites and permits subsequent N-functionalization chemistry (alkylation, arylation, or sulfonylation), whereas the N-acetylated analog is effectively capped and cannot undergo these transformations without prior deprotection [1]. The N-acetyl analog also exhibits a different bromine positional isomerism (6-bromo-3-substituted versus 4-bromo-2-substituted) and has a higher molecular weight (350.19 vs. 308.15 g/mol), reflecting its distinct physicochemical profile .
| Evidence Dimension | Sulfonamide functional group status and synthetic accessibility |
|---|---|
| Target Compound Data | Free primary sulfonamide (-SO₂NH₂); molecular weight = 308.15 g/mol; substitution = 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide |
| Comparator Or Baseline | N-acetyl-6-bromo-3-(methoxycarbonylmethyl)benzenesulfonamide (CAS 859232-68-1): acetylated sulfonamide (-SO₂NHAc); molecular weight = 350.19 g/mol; substitution = 6-bromo-3-(methoxycarbonylmethyl)benzenesulfonamide |
| Quantified Difference | Functional group status: free NH₂ vs. NHAc (non-hydrogen-bond-donating in acetylated form); molecular weight difference: +42.04 g/mol for acetylated analog; bromine positional isomerism: 4-bromo-2- vs. 6-bromo-3- substitution pattern |
| Conditions | Comparative analysis of chemical structure and functional group composition based on CAS registry entries and published synthetic routes (BMC 2005 DOI: 10.1016/j.bmc.2005.04.069) |
Why This Matters
The free sulfonamide in CAS 859232-71-6 is essential for applications requiring primary amine reactivity or hydrogen-bond donation to biological targets, while the N-acetyl analog cannot serve as a direct substitute without additional synthetic manipulation.
- [1] Winum JY, Scozzafava A, Montero JL, Supuran CT. Sulfamates and their therapeutic potential. Med Res Rev. 2005;25(2):186-228. View Source
